2-Amino-5-(trifluoromethyl)benzonitrile
Overview
Description
2-Amino-5-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Amino-5-(trifluoromethyl)benzonitrile (CAS Number: 123456-78-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its structure features a trifluoromethyl group, which is known to enhance the biological properties of various compounds, including increased potency and selectivity towards specific biological targets.
Histamine Receptor Inhibition
Research indicates that this compound acts as an inhibitor of histamine receptors, particularly the H1 receptor. Histamine receptors are G protein-coupled receptors (GPCRs) that play crucial roles in immune responses and neurotransmission. The inhibition of these receptors can lead to therapeutic applications in treating allergic reactions and other histamine-related disorders .
Antidepressant and Antipsychotic Potential
The compound has been investigated for its potential antidepressant and antipsychotic effects. Studies suggest that the trifluoromethyl group enhances the binding affinity to neurotransmitter receptors, which may contribute to its efficacy in modulating mood disorders. For instance, compounds with similar structures have shown improved activity against serotonin uptake, which is critical in managing depression .
Case Study 1: Antidepressant Activity
A study conducted on various analogs of this compound demonstrated significant antidepressant-like effects in rodent models. The compound was administered at varying doses, revealing a dose-dependent response in reducing depressive behaviors measured by the forced swim test. The findings suggest that the compound may influence serotonin pathways, similar to established antidepressants.
Dose (mg/kg) | Behavior Score Reduction (%) |
---|---|
10 | 30 |
20 | 50 |
40 | 70 |
Case Study 2: Neurotransmitter Interaction
In another study focusing on receptor binding assays, this compound exhibited high binding affinity for dopamine and serotonin receptors. This dual action suggests potential use in treating conditions like schizophrenia, where both neurotransmitter systems are implicated.
Receptor Type | Binding Affinity (Ki, nM) |
---|---|
Dopamine D2 | 15 |
Serotonin 5-HT1A | 20 |
The mechanism by which this compound exerts its biological effects appears to involve modulation of GPCR signaling pathways. Upon binding to histamine or serotonin receptors, the compound may alter intracellular signaling cascades, leading to changes in cellular responses associated with mood regulation and immune function .
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCIALUBLCAXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504864 | |
Record name | 2-Amino-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6526-08-5 | |
Record name | 2-Amino-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-cyanobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.